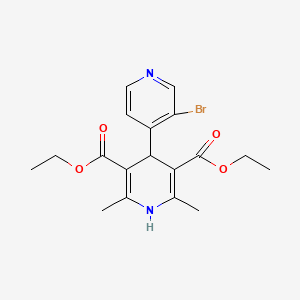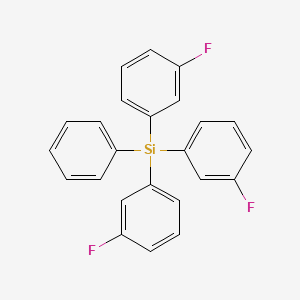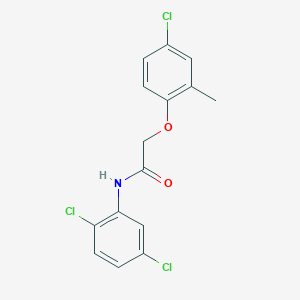
2',5'-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide is a chemical compound with the molecular formula C15H12Cl3NO2 and a molecular weight of 344.627 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and a phenoxy group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide typically involves the reaction of 2,5-dichloroaniline with 4-chloro-2-methylphenol in the presence of acetic anhydride . The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Applications De Recherche Scientifique
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular membranes and proteins .
Comparaison Avec Des Composés Similaires
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide can be compared with other similar compounds, such as:
- 2’,5’-Dichloro-2-(2,4,5-trichlorophenoxy)acetanilide
- 2’-Chloro-2-(2,4-dichlorophenoxy)-5’-(trifluoromethyl)acetanilide
- 2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide
- 2’-Chloro-2-phenyl-5’-(trifluoromethyl)acetanilide
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties
Propriétés
Numéro CAS |
67836-40-2 |
|---|---|
Formule moléculaire |
C15H12Cl3NO2 |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-6-10(16)3-5-14(9)21-8-15(20)19-13-7-11(17)2-4-12(13)18/h2-7H,8H2,1H3,(H,19,20) |
Clé InChI |
PCKOXQWROGTOQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)

![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)
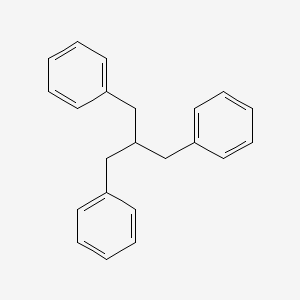
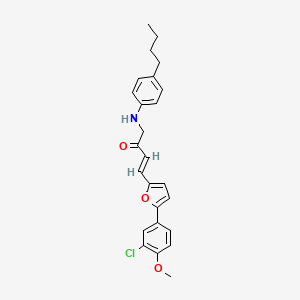

![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)

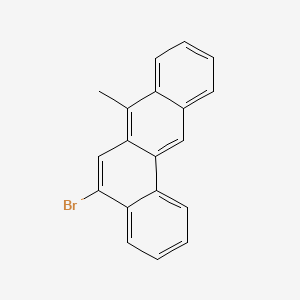
![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)
